Chloptosin

Description

Contextualization within Bioactive Microbial Metabolites

Microorganisms are a prolific source of bioactive metabolites, which are chemical compounds with diverse biological effects. frontiersin.orgboku.ac.at These natural products have been a cornerstone of drug discovery, yielding numerous therapeutic agents. frontiersin.orgmdpi.com Chloptosin fits within this context as a microbial metabolite produced by bacteria of the genus Streptomyces. capes.gov.brnih.govacs.org The discovery of this compound and other similar compounds underscores the vast, yet-to-be-explored chemical diversity within the microbial world and its potential for yielding novel therapeutic leads. dntb.gov.uaplos.org Actinobacteria, the phylum to which Streptomyces belongs, are particularly well-known for producing a wide array of secondary metabolites, including many clinically important antibiotics and anticancer agents. researchgate.net

Historical Overview of this compound Discovery and Initial Characterization

This compound was first isolated from the culture broth of a Streptomyces strain, designated MK498-98F, during a screening program aimed at identifying new apoptosis-inducing agents. capes.gov.brnih.govewha.ac.kr The initial characterization revealed that this compound was a peptide-based molecule with a complex structure. capes.gov.bracs.org Further studies led to the discovery of other related compounds, such as chloptosins B and C, from an Embleya strain, which also exhibited potent antimicrobial properties. researchgate.net The initial discovery highlighted this compound's potential as both an anticancer and an antimicrobial agent, paving the way for more detailed investigations into its structure and function. capes.gov.brnih.govacs.org

| Milestone | Description | Reference |

| Isolation | This compound was isolated from the culture broth of Streptomyces strain MK498-98F. | capes.gov.brnih.govewha.ac.kr |

| Initial Activity | Identified as a potent inducer of apoptosis. | capes.gov.brnih.govacs.org |

| Further Discoveries | Chloptosins B and C were later isolated from an Embleya strain. | researchgate.net |

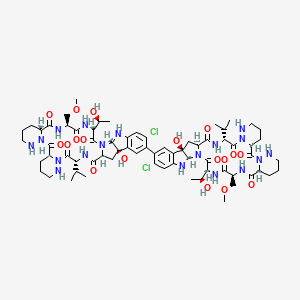

Elucidation of this compound's Unique Dimeric Cyclohexapeptide Architecture

The chemical structure of this compound was determined through a combination of spectroscopic methods and chemical degradation studies. capes.gov.brnih.govacs.org These analyses revealed a highly unusual and complex "dumbbell-type" architecture. capes.gov.brnih.govacs.org this compound is a homodimer, meaning it is composed of two identical cyclohexapeptide units. researchgate.netunr.edu.ar

The constituent amino acids of each cyclic peptide monomer include several non-standard residues:

D-valine

(3S)- and (3R)-piperazic acids

O-methyl-L-serine

D-threonine

(2S,3aR,8aR)-6-chloro-3a-hydroxy-2,3,3a,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid capes.gov.brnih.govfigshare.com

A notable feature of the peptide backbone is the alternating R and S configurations of its amino acid components. capes.gov.brnih.govfigshare.com The two monomeric units are linked together to form the dimeric structure. capes.gov.bracs.org This intricate molecular architecture is believed to be crucial for its biological activity. The structural elucidation of this compound presented a significant challenge and a notable achievement in natural product chemistry. ewha.ac.kr

| Structural Feature | Description | Reference |

| Overall Structure | Dimeric cyclohexapeptide with a "dumbbell-type" shape. | capes.gov.brnih.govacs.org |

| Monomeric Units | Composed of two identical cyclohexapeptide monomers. | researchgate.netunr.edu.ar |

| Amino Acid Composition | Contains D-valine, (3S)- and (3R)-piperazic acids, O-methyl-L-serine, D-threonine, and a complex chlorinated tryptophan derivative. | capes.gov.brnih.govfigshare.com |

| Stereochemistry | The amino acids in each cyclohexapeptide domain have alternating R and S configurations. | capes.gov.brnih.govfigshare.com |

Significance of this compound as a Research Probe in Apoptosis and Antimicrobial Studies

This compound has emerged as a valuable research tool for investigating fundamental cellular processes, particularly apoptosis and microbial pathogenesis. capes.gov.brnih.govacs.org The development of small molecule probes is critical for the non-invasive study and real-time visualization of apoptosis in biological systems. d-nb.infonih.govrsc.org

In the context of apoptosis research, this compound is significant because it can induce programmed cell death even in cancer cell lines that are resistant to conventional chemotherapeutic agents. capes.gov.bracs.org Specifically, it has demonstrated the ability to induce apoptosis in the apoptosis-resistant human pancreatic adenocarcinoma cell line AsPC-1. capes.gov.bracs.orgfigshare.com This makes this compound a powerful probe for studying the mechanisms of apoptosis evasion in cancer and for exploring new therapeutic strategies to overcome drug resistance. The ability to trigger apoptosis is a key feature of many anticancer drugs, and probes that can selectively induce or report on this process are of high interest. uantwerpen.be

In the realm of antimicrobial research, this compound exhibits potent activity against Gram-positive bacteria, including clinically significant drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). capes.gov.brnih.govacs.org The antimicrobial activity of chloptosins can be enhanced when combined with other co-producing compounds. researchgate.net This makes this compound a valuable tool for studying mechanisms of bacterial cell death and for exploring new approaches to combat antibiotic resistance.

Structure

2D Structure

Properties

Molecular Formula |

C68H94Cl2N18O18 |

|---|---|

Molecular Weight |

1522.5 g/mol |

IUPAC Name |

(1S,4R,11S,18R,21S,24R,27S,35R)-31-chloro-32-[(1S,4R,11S,18R,21S,24R,27S,35R)-31-chloro-35-hydroxy-24-[(1S)-1-hydroxyethyl]-21-(methoxymethyl)-2,5,12,19,22,25-hexaoxo-4-propan-2-yl-3,6,7,13,14,20,23,26,28-nonazahexacyclo[24.10.0.06,11.013,18.027,35.029,34]hexatriaconta-29(34),30,32-trien-32-yl]-35-hydroxy-24-[(1S)-1-hydroxyethyl]-21-(methoxymethyl)-4-propan-2-yl-3,6,7,13,14,20,23,26,28-nonazahexacyclo[24.10.0.06,11.013,18.027,35.029,34]hexatriaconta-29(34),30,32-triene-2,5,12,19,22,25-hexone |

InChI |

InChI=1S/C68H94Cl2N18O18/c1-29(2)49-63(101)87-45(15-11-19-73-87)59(97)85-43(13-9-17-71-85)55(93)75-41(27-105-7)53(91)81-51(31(5)89)61(99)83-47(57(95)79-49)25-67(103)35-21-33(37(69)23-39(35)77-65(67)83)34-22-36-40(24-38(34)70)78-66-68(36,104)26-48-58(96)80-50(30(3)4)64(102)88-46(16-12-20-74-88)60(98)86-44(14-10-18-72-86)56(94)76-42(28-106-8)54(92)82-52(32(6)90)62(100)84(48)66/h21-24,29-32,41-52,65-66,71-74,77-78,89-90,103-104H,9-20,25-28H2,1-8H3,(H,75,93)(H,76,94)(H,79,95)(H,80,96)(H,81,91)(H,82,92)/t31-,32-,41-,42-,43+,44+,45-,46-,47-,48-,49+,50+,51+,52+,65-,66-,67+,68+/m0/s1 |

InChI Key |

PJGWXFOHRMJMTI-RVRHDWOJSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=C3C=C(C(=C4)Cl)C5=CC6=C(C=C5Cl)N[C@@H]7[C@]6(C[C@@H]8N7C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]9CCCNN9C(=O)[C@@H]2CCCNN2C(=O)[C@H](NC8=O)C(C)C)COC)[C@H](C)O)O)O)C(=O)N[C@@H](C(=O)N2[C@@H](CCCN2)C(=O)N2[C@H](CCCN2)C(=O)N[C@H](C(=O)N1)COC)C(C)C)O |

Canonical SMILES |

CC(C)C1C(=O)N2C(CCCN2)C(=O)N3C(CCCN3)C(=O)NC(C(=O)NC(C(=O)N4C(CC5(C4NC6=C5C=C(C(=C6)Cl)C7=CC8=C(C=C7Cl)NC9C8(CC2N9C(=O)C(NC(=O)C(NC(=O)C3CCCNN3C(=O)C3CCCNN3C(=O)C(NC2=O)C(C)C)COC)C(C)O)O)O)C(=O)N1)C(C)O)COC |

Synonyms |

chloptosin |

Origin of Product |

United States |

Advanced Synthetic Strategies for Chloptosin and Analogs

Overview of Total Synthesis Approaches to Chloptosin

Total synthesis efforts towards this compound have explored different strategic disconnections and coupling sequences to construct the dimeric cyclohexapeptide core. These approaches generally involve the preparation of the individual amino acid components, their coupling into linear or cyclic peptides, and the formation of the central biaryl linkage that connects the two identical or similar cyclohexapeptide units.

Bidirectional Synthesis Methodologies

Bidirectional synthesis is a strategy that takes advantage of molecular symmetry to construct complex molecules by simultaneously building outwards from a central core. This compound, with its C₂ symmetry in the dimeric core, is a suitable target for this approach acs.org. A bidirectional synthesis of this compound has been reported, starting from readily available materials and proceeding through a sequence of key reactions to construct the dimeric core amino acid nih.govresearchgate.net. This approach involved the synthesis of a C₂-symmetrical dimeric l-6-chloropyrroloindoline derivative, which serves as the central amino acid component acs.org. Key steps in this bidirectional route included a Zinin benzidine (B372746) rearrangement, an intramolecular Heck reaction, and a sequence of selenocyclization and oxidative deselenation acs.org. This strategy aimed to efficiently assemble the symmetrical core before appending the remaining peptide chains.

Linear and Convergent Synthetic Routes

Linear synthesis involves the sequential coupling of amino acids or peptide fragments from one end to the other. While conceptually straightforward, a purely linear approach to a molecule like this compound would involve handling increasingly large and complex intermediates, potentially leading to challenges in solubility, purification, and yield.

Enantioselective Synthesis of this compound's Key Chiral Synthons

The stereochemical complexity of this compound necessitates the enantioselective synthesis of its chiral building blocks, particularly the hexahydropyrrolo[2,3-b]indole (HPIC) derivatives and the substituted piperazic acid moieties.

Synthesis of Hexahydropyrrolo[2,3-b]indole (HPIC) Derivatives

The hexahydropyrrolo[2,3-b]indole (HPIC) core is a crucial and stereochemically intricate component of this compound. The synthesis of enantiomerically pure HPIC derivatives is a significant challenge in the total synthesis. Methodologies for the synthesis of these derivatives have been developed, often involving strategies to control the stereochemistry at the multiple chiral centers within the HPIC framework nih.govresearchgate.net. Approaches may include asymmetric catalysis, diastereoselective cyclization reactions, and the use of chiral starting materials. For instance, a catalytic N-deacylative alkylation approach has been described for the synthesis of diversely functionalized hexahydropyrrolo[2,3-b]indole alkaloids, which could be relevant to the synthesis of this compound precursors rsc.org.

Preparation of Substituted Piperazic Acid Moieties

Piperazic acid is a non-proteinogenic amino acid found in this compound and many other natural products with diverse biological activities researchgate.net. The synthesis of substituted piperazic acid moieties with defined stereochemistry is essential for the total synthesis of this compound. Organocatalytic methods have been developed for the synthesis of embedded piperazic acids, utilizing catalysts such as pyrrolidinyl tetrazole nih.govcam.ac.ukexlibrisgroup.comscilit.combeilstein-journals.orgcam.ac.uk. One reported synthesis featured an organocatalytic tandem process for the synthesis of these units, employing a differentially protected azodicarboxylate and pyrrolidinyl tetrazole as the catalyst nih.govcam.ac.ukexlibrisgroup.comscilit.com. While this method provided access to the desired material, achieving a satisfactory enantiomeric ratio sometimes required enantiomeric upgrading beilstein-journals.org. Various protecting groups, such as Cbz and Fmoc, have been employed for the piperazic acid derivatives during synthesis ewha.ac.kr.

Critical Coupling Reactions in this compound Assembly

The assembly of the this compound structure involves several critical coupling reactions to connect the amino acids and peptide fragments, and importantly, to form the central biaryl linkage. Peptide coupling reactions are fundamental to link the amino acid residues. Standard peptide coupling reagents and methodologies are employed, often requiring careful optimization to minimize epimerization and ensure efficient coupling, especially with sterically hindered or unconventional amino acids like those found in this compound nih.govresearchgate.netewha.ac.kr.

A particularly critical step is the formation of the central biaryl bond that links the two hexapeptide units. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been successfully employed for this purpose nih.govcam.ac.ukexlibrisgroup.comscilit.comcam.ac.ukthieme-connect.de. One synthesis reported the formation of the central biaryl bond via Stille coupling of two sterically demanding ortho-chloropyrroloindole fragments nih.govcam.ac.ukexlibrisgroup.comscilit.comcam.ac.uk. While cross-coupling approaches were successful for forming the biaryl linkage at an early stage in some syntheses, attempts to achieve a late-stage dimerization via cross-coupling for accessing heterodimeric derivatives were not successful in some cases nih.gov. Alternative approaches, such as oxidative dimerization, have also been explored in the context of related natural products and could potentially be relevant for this compound or its analogs nih.gov.

Data Table: Key Synthetic Strategies and Reactions in this compound Synthesis

| Synthetic Strategy | Key Reactions/Methodologies | Relevant Fragments/Bonds Formed | References |

| Bidirectional Synthesis | Zinin benzidine rearrangement, Intramolecular Heck reaction, Selenocyclization-deselenation | Dimeric HPIC core | acs.orgnih.govresearchgate.netnih.gov |

| Linear Synthesis | Sequential peptide couplings, Biaryl coupling | Full cyclohexapeptide dimer | nih.govcam.ac.ukexlibrisgroup.comscilit.comlookchem.com |

| Convergent Synthesis | Fragment couplings, Biaryl coupling | Assembly of pre-synthesized peptide fragments and the dimeric core | cam.ac.uknih.govacs.orgwiley-vch.de |

| Enantioselective HPIC Syn | Asymmetric catalysis, Diastereoselective cyclizations, N-deacylative alkylation | Chiral Hexahydropyrrolo[2,3-b]indole derivatives | nih.govresearchgate.netrsc.org |

| Enantioselective Piz Syn | Organocatalytic tandem process (e.g., with pyrrolidinyl tetrazole) | Chiral Piperazic acid moieties | nih.govcam.ac.ukexlibrisgroup.comscilit.combeilstein-journals.orgcam.ac.uk |

| Biaryl Coupling | Stille coupling (Palladium-catalyzed) | Central C-C bond between HPIC units | nih.govcam.ac.ukexlibrisgroup.comscilit.comcam.ac.ukthieme-connect.de |

| Peptide Coupling | Standard peptide coupling reagents (e.g., HATU, HOAt) | Amide bonds between amino acids | nih.govresearchgate.netewha.ac.kr |

Peptide Bond Formation Strategies

The synthesis of this compound requires the formation of multiple peptide bonds to assemble the cyclohexapeptide monomers. Various peptide coupling strategies have been employed in the total synthesis efforts. Solution-phase peptide coupling chemistry has been a key approach cam.ac.uk. The formation of challenging N-methylated amides, which are present in related cyclic peptides, has been addressed using reliable flow chemistry protocols in related synthetic work, suggesting potential applicability to this compound synthesis or analog preparation cam.ac.uk. The inherent flexibility of synthetic strategies is beneficial, allowing adjustments during the synthesis program nih.gov.

Biaryl Linkage Construction and Dimerization Methods

A defining feature of this compound is its central biaryl linkage connecting two cyclohexapeptide monomers acs.orgnih.gov. The construction of this sterically demanding C-C bond is a critical step in the total synthesis. One successful approach has utilized a Stille coupling reaction between two ortho-chloropyrroloindole fragments cam.ac.uknih.govlookchem.com. This strategy involves forming the central biaryl bond at an early stage of the synthesis, followed by the elaboration of the dimeric core nih.govmit.edu.

Alternative synthesis logic, where the cyclohexapeptide monomer is assembled first and then coupled via a biaryl linkage, has been attempted but faced challenges in chemical synthesis researchgate.net. This highlights the difficulty of late-stage dimerization approaches for this compound, although such a strategy is observed in the biosynthesis of related natural products like himastatin (B1244360), catalyzed by enzymes like P450 HmtS through oxidative dimerization potentially via radical-radical coupling nih.govmit.eduresearchgate.netyuntsg.com. The exploration of oxidative dimerization methods, potentially inspired by biosynthetic pathways, remains an area of interest for constructing biaryl linkages in this class of compounds nih.govmit.eduresearchgate.netyuntsg.com.

Stereochemical Control and Absolute Configuration Assignment in Synthesis

Controlling the stereochemistry and assigning the absolute configuration of the multiple chiral centers in this compound is paramount for synthesizing the biologically active natural product. This compound contains amino acid components with alternating R and S configurations, including D-valine, (3S)- and (3R)-piperazic acids, O-methyl-L-serine, D-threonine, and a complex (2S,3aR,8aR)-6-chloro-3a-hydroxy-2,3,3a,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid unit acs.orgnih.gov.

Stereochemically-controlled synthetic steps are essential throughout the synthesis bch.rostudysmarter.co.uk. The absolute stereochemistry of key intermediates has been confirmed using techniques such as X-ray single-crystal studies taylorandfrancis.com. While stereochemically-controlled synthesis is a primary method, it can be prone to errors if unexpected stereochemical reversals occur bch.ro.

Methods for determining absolute configuration include X-ray crystallography, synthesis through stereochemically controlled steps, optical rotation (OR), and electronic circular dichroism (CD) bch.rostudysmarter.co.uk. X-ray crystallography is considered an absolute method, although it requires single crystals bch.ro. Anomalous dispersion X-ray crystallography, particularly with the presence of heavy atoms, can distinguish between enantiomers and determine absolute three-dimensional structure imperial.ac.uk. Vibrational Circular Dichroism (VCD) spectroscopy is another technique used for absolute configurational assignment bch.ro. Marfey's method has also been utilized in the structural elucidation and stereochemical analysis of related peptides researchgate.net.

Process Development and Optimization in this compound Synthesis

Process development and optimization in chemical synthesis aim to create routes that are safe, cost-effective, reproducible, and efficient, particularly for scaling up to manufacturing levels interchim.frgd3services.com. While specific details on the large-scale process development for this compound are not extensively detailed in the provided snippets, general principles of process development apply.

Optimizing synthetic routes involves identifying critical factors such as temperature, reactant concentration, and reaction time interchim.fr. Traditionally, this has involved varying one factor at a time, but more recent approaches favor statistical methods like Design of Experiments (DoE) to understand factor interactions and achieve more efficient optimization interchim.frresearchgate.net. DoE studies are typically performed on a small scale to minimize cost and time before scaling up the reaction in stages interchim.fr.

Key goals in process optimization include minimizing the number of steps, maximizing yields, ensuring starting material availability, minimizing cost, avoiding challenging purification methods like extensive silica (B1680970) gel chromatography, and eliminating highly hazardous reagents or reaction conditions gd3services.com. The inherent flexibility of the synthetic strategy for this compound has been noted as beneficial for smooth adjustment during the synthesis program nih.gov. Rapid optimization of key reaction parameters can be facilitated by efficient assay methods researchgate.net.

This compound is a dimeric cyclohexapeptide that has garnered attention for its biological activities, particularly its ability to induce apoptosis and its efficacy against Gram-positive bacteria. Isolated from the culture broth of Streptomyces species, this compound represents a class of natural products with potential therapeutic applications. acs.orgnih.gov Its unique dumbbell-type structure, elucidated through spectroscopic and chemical degradation studies, consists of amino acid components including D-valine, (3S)- and (3R)-piperazic acids, O-methyl-L-serine, D-threonine, and (2S,3aR,8aR)-6-chloro-3a-hydroxy-2,3,3a,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid. acs.orgnih.gov The amino acid components within each cyclohexapeptide domain exhibit alternating R and S configurations. acs.org

Molecular and Cellular Mechanisms of Chloptosin Action

Apoptosis Induction Pathways Triggered by Chloptosin

This compound is recognized as a rare apoptosis-inducing agent. mathewsopenaccess.commathewsopenaccess.com Its ability to trigger programmed cell death has been a key area of investigation, particularly in the context of cancer therapy. acs.orgnih.gov

Investigation in Apoptosis-Resistant Cancer Cell Models

This compound has been found to induce apoptotic activity in cancer cell lines that are typically resistant to apoptosis. acs.orgnih.govmathewsopenaccess.commathewsopenaccess.com A notable example is its observed effect on the apoptosis-resistant human pancreatic adenocarcinoma cell line AsPC-1. acs.orgnih.govmathewsopenaccess.commathewsopenaccess.com This suggests that this compound may bypass certain resistance mechanisms employed by these aggressive cancer cells.

Analysis of Intracellular Signaling Cascades Associated with Apoptosis

Research has involved the analysis of intracellular signaling pathways associated with the apoptosis induced by this compound. thegoodscentscompany.comresearchgate.net While the precise cascades are a subject of ongoing research, the induction of apoptosis in resistant cell lines indicates that this compound likely interacts with critical components within the cell death machinery.

Antimicrobial Efficacy Against Gram-Positive Pathogens

In addition to its pro-apoptotic activity, this compound exhibits strong antimicrobial activity, specifically against Gram-positive bacteria. acs.orgnih.govmathewsopenaccess.commathewsopenaccess.com

Activity Spectrum Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)

This compound has demonstrated potent antimicrobial activity against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govnih.govresearchgate.net Studies have reported minimum inhibitory concentrations (MICs) for chloptosins against these pathogens in the range of 0.5-2 µg/ml. nih.gov The antimicrobial activities of chloptosins can be enhanced by the addition of co-producing compounds like L-156,602. nih.gov

Data Table: Antimicrobial Activity of Chloptosins

| Pathogen | MIC Range (µg/ml) |

| Methicillin-Resistant Staphylococcus aureus | 0.5 - 2 |

| Vancomycin-Resistant Enterococci | 0.5 - 2 |

Exploration of Bacterial Targets and Cellular Damage Mechanisms

While detailed mechanisms are still being explored, the activity against Gram-positive bacteria suggests that this compound likely targets essential bacterial processes or structures. Related compounds, such as himastatin (B1244360), which also contains a piperazic acid residue and exhibits Gram-positive activity, have been suggested to potentially target the bacterial membrane. nih.gov The structural features of this compound, including the presence of piperazic acid and its dimeric nature, may contribute to its interaction with bacterial cellular components. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Potential Molecular Targets and Protein Interactions

The molecular targets and protein interactions of this compound are areas of ongoing investigation. The induction of apoptosis and antimicrobial activity imply interactions with key cellular proteins or pathways in both cancer cells and bacteria. While specific protein targets for this compound itself are still being fully elucidated, research into related dimeric cyclic peptides with similar structural features, such as himastatin and petrichorins, provides some context for potential mechanisms, which can involve interactions with cellular membranes or other vital processes. nih.govnih.govpnas.org

Based on the available search results, detailed information specifically addressing the identification of this compound's precise binding partners, comprehensive modulation of enzyme activity and gene expression profiles by this compound, and the specific mechanisms of its cellular uptake and intracellular distribution is limited. While this compound is identified as a dimeric cyclohexapeptide produced by Streptomyces species with reported apoptosis-inducing and antimicrobial activities mathewsopenaccess.comrsc.orgpaho.org, the molecular details of how it achieves these effects at the level of specific protein interactions, enzymatic pathways, transcriptional changes, or cellular transport are not extensively described in the provided snippets.

Natural products, including cyclic peptides like this compound, are recognized for their potential to interact with various biological targets, often acting as enzyme inhibitors or modulators uni-saarland.de. The presence of structural elements like piperazic acid in some related cyclic peptides has been noted for its influence on peptide conformation researchgate.net. However, the specific cellular components or pathways directly bound or modulated by this compound to exert its observed biological activities were not explicitly detailed in the search results.

Similarly, while the induction of apoptosis by this compound implies downstream effects on cellular enzymatic processes and gene regulation mathewsopenaccess.comrsc.orgpaho.org, the precise enzymes affected or the specific changes in gene expression profiles triggered by this compound treatment were not provided. Research into the mechanisms of action of natural products is ongoing, and the detailed molecular interactions are not always fully elucidated upon initial discovery or synthesis.

Information regarding the specific mechanisms by which this compound enters cells or how it is distributed within the intracellular environment was also not found in the provided search results. General concepts of cellular uptake and mechanisms like P-glycoprotein inhibition in the context of drug transport were mentioned in the search results, but these were not specifically linked to this compound's own uptake or distribution characteristics researchgate.net.

Due to the limited availability of specific, detailed research findings directly addressing the requested aspects of this compound's molecular and cellular mechanisms of action in the provided search results, it is not possible to generate thorough and scientifically accurate content for sections 3.3.1, 3.3.2, and 3.4 of the article while strictly adhering to the instruction to focus solely on the requested topics and content inclusions (detailed research findings, data tables).

Structure Activity Relationship Sar Studies and Analog Development

Identification of Pharmacophoric Features within the Chloptosin Scaffold

The biological activity of a molecule is intricately linked to its three-dimensional structure and the arrangement of functional groups that interact with a biological target. These crucial molecular features constitute the pharmacophore unina.it. This compound possesses a complex dumbbell-type dimeric structure, consisting of two cyclohexapeptide units linked together acs.orgnih.gov. Each cyclohexapeptide domain is composed of specific amino acids: D-valine, (3S)- and (3R)-piperazic acids, O-methyl-L-serine, D-threonine, and (2S,3aR,8aR)-6-chloro-3a-hydroxy-2,3,3a,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid acs.orgnih.gov. A notable feature is the presence of alternating R and S configurations among the amino acid components within each cyclohexapeptide unit acs.orgnih.gov.

Design and Synthesis of this compound Analogs and Derivatives

The structural complexity of this compound, particularly its dimeric and highly functionalized nature, presents significant challenges for chemical synthesis. However, synthetic efforts have been undertaken to access this compound and explore the creation of analogs nih.govscilit.comresearchgate.net. Modular synthetic approaches are increasingly employed in natural product synthesis to facilitate the creation of analogs and enable SAR studies caltech.edu.

The total synthesis of this compound has been achieved through multi-step routes, involving key transformations to assemble the complex dimeric cyclohexapeptide scaffold nih.govscilit.comresearchgate.net. These synthetic strategies provide the foundation for designing and producing this compound derivatives with targeted structural modifications.

Investigation of Linker and Dimerization Region Modifications

This compound's dimeric structure, linked through a central biaryl bond derived from the pyrroloindole units, is a defining characteristic nih.govresearchgate.net. Modifications to this linker region and the dimerization interface are critical avenues for analog development. Altering the nature of the linker, the length between the two cyclic peptide units, or introducing different chemical functionalities in this region can significantly impact the molecule's ability to interact with dimeric or multimeric biological targets, or influence its pharmacokinetic properties. The synthetic routes to this compound involving the formation of this biaryl bond, such as through Stille coupling of ortho-chloropyrroloindole fragments, highlight the potential for introducing variations in this part of the molecule nih.govresearchgate.net. Studies on dimeric peptides often reveal that the linker region plays a crucial role in orienting the two peptide units for optimal binding to their target.

Stereo- and Chemospecific Alterations and Their Biological Impact

The stereochemistry of chiral centers within a molecule is paramount to its biological activity, as it dictates the precise spatial arrangement of functional groups for target interaction. This compound contains multiple chiral centers within its amino acid residues, notably exhibiting alternating R and S configurations acs.orgnih.gov. Altering the stereochemistry at one or more of these centers can lead to diastereomers with significantly different three-dimensional structures and, consequently, altered or abolished biological activity. Research on other natural products has demonstrated the profound impact of stereospecific alterations on biological outcomes syr.edu.

Chemospecific alterations involve modifying specific functional groups within the this compound structure. This could include alterations to the chlorine atom on the pyrroloindole ring, the hydroxyl group, the O-methyl group on serine, or functionalities within the piperazic acid or valine residues. Each of these functional groups may contribute to interactions with a biological target through hydrogen bonding, hydrophobic effects, halogen bonding, or other forces. Modifying or removing these groups can provide insights into their importance for activity. For example, the presence of a chlorine atom can influence electronic distribution and engage in halogen bonding, impacting binding affinity. Studies on organohalogen compounds, including some with anticancer activity, highlight the potential significance of halogen substituents in pharmacophores dntb.gov.ua.

Comparative SAR with Related Dimeric Peptides (e.g., Himastatin (B1244360), Petrichorins)

This compound shares structural similarities with other dimeric peptides, notably Himastatin and certain petrichorins, such as petrichorin B researchgate.netresearchgate.netresearchgate.net. These related compounds also often feature structural elements like piperazyl residues and hydroxyhexahydropyrrolo[2,3-b]indole-2-carboxamide (HPIC) substructures, which are present in this compound researchgate.net. Comparing the SAR of this compound with that of himastatin and petrichorins can provide valuable insights into the structural requirements for their shared or distinct biological activities.

Himastatin, like this compound, is a dimeric cyclohexadepsipeptide with reported antitumor and antibacterial activities researchgate.netnih.gov. Petrichorin B is described as a bicyclic-cyclopeptide homodimer structurally highly similar to this compound researchgate.netresearchgate.net. By analyzing the structural variations between these related natural products and correlating them with their observed biological profiles, researchers can deduce which structural motifs are critical for specific activities. For instance, if a particular substructural element is conserved across this compound, himastatin, and petrichorin B, and all three compounds exhibit a similar type of activity, it suggests that this substructure is likely part of the pharmacophore for that activity. Conversely, structural differences that correlate with divergent biological effects can highlight features responsible for selectivity or unique mechanisms of action.

Computational Approaches for Rational Design and Activity Prediction

Computational methods play an increasingly important role in modern SAR studies and rational drug design nih.gov. For a complex molecule like this compound, computational approaches can complement experimental studies by providing insights into its three-dimensional structure, conformational flexibility, and potential interactions with biological targets.

Techniques such as molecular docking can be used to predict how this compound and its analogs might bind to putative target proteins, identifying key interaction points and estimating binding affinities. Molecular dynamics simulations can provide information about the dynamic behavior of this compound in solution and its conformational changes upon binding, offering a more realistic picture than static models. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating structural descriptors of this compound and its analogs with their measured biological activities. These models can then be used to predict the activity of newly designed compounds before their synthesis, prioritizing the most promising candidates and reducing the experimental workload wikipedia.orgcollaborativedrug.com. Furthermore, computational tools can assist in identifying potential pharmacophoric features and designing focused libraries of analogs for synthesis and testing nih.gov.

Biosynthetic Pathways and Bioengineering of Chloptosin

Characterization of the Streptomyces Producer Strain

Chloptosin was initially isolated from a Streptomyces strain researchgate.netacs.org. Streptomyces species are well-known producers of a wide array of natural products, including many cyclic peptides synthesized via NRPS pathways biorxiv.orgmdpi.comdntb.gov.ua. The specific Streptomyces strain responsible for this compound production is the source of the genetic information and enzymatic machinery necessary for its biosynthesis researchgate.net. Characterization of such producer strains typically involves taxonomic identification, often through 16S rRNA gene sequencing, and assessment of their fermentation conditions for optimal metabolite production rsc.org. Metabolomic approaches, such as NMR-based metabolomics, can be employed to analyze the secondary metabolites produced by different bacterial fermentations, aiding in the discovery of novel compounds and understanding the metabolic landscape of the producer strain rsc.org.

Identification and Analysis of the this compound Biosynthetic Gene Cluster

The genes responsible for the biosynthesis of nonribosomal peptides like this compound are typically organized into biosynthetic gene clusters (BGCs) on the bacterial chromosome beilstein-journals.orgrsc.org. Identification of the this compound BGC involves genome sequencing of the producer strain followed by bioinformatics analysis using tools designed to detect BGCs, such as antiSMASH beilstein-journals.orguni-saarland.de. Analysis of the identified gene cluster provides insights into the enzymatic machinery involved in this compound assembly, including the core NRPS genes and genes encoding modifying enzymes nih.govpnas.org. These BGCs often contain genes for NRPS enzymes, tailoring enzymes (like cytochrome P450s), transport proteins, and regulatory elements nih.govpnas.org.

Elucidation of Nonribosomal Peptide Synthetase (NRPS) Machinery and Domains

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that assemble peptides without a ribosomal template biorxiv.orgmdpi.com. Each module within an NRPS is typically responsible for the incorporation of a single amino acid or a non-proteinogenic building block into the growing peptide chain mdpi.com. A minimal NRPS module generally contains three core domains: the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain biorxiv.orgmdpi.com.

Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid substrate, forming an aminoacyl adenylate biorxiv.org. The specificity of the A domain dictates which amino acid is incorporated at a particular position in the peptide chain dntb.gov.ua.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: This domain carries the activated amino acid or the elongating peptide chain via a phosphopantetheine arm biorxiv.orgmdpi.com.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid attached to the T domain of the current module and the growing peptide chain attached to the T domain of the preceding module biorxiv.orgnih.gov. C domains are the archetypal members of the C domain superfamily, which includes other domains involved in peptide synthesis and modification nih.gov.

NRPS assembly lines can also contain auxiliary domains such as epimerization (E) domains, which convert L-amino acids to their D-isomers, and thioesterase (TE) domains, which are typically found at the end of the assembly line and are involved in the release and cyclization of the mature peptide biorxiv.org. Elucidation of the NRPS machinery involved in this compound biosynthesis involves identifying these domains within the gene cluster and predicting their functions and substrate specificities acs.orgacs.org.

Role of Post-Assembly Line Modifying Enzymes (e.g., Cytochrome P450)

Following the assembly of the linear peptide chain by the NRPS machinery, tailoring enzymes often modify the peptide to yield the final mature natural product researchgate.net. Cytochrome P450 enzymes are a diverse family of monooxygenases that play significant roles in the biosynthesis of many natural products, catalyzing a variety of reactions including hydroxylation, epoxidation, and C-C bond formation researchgate.netfrontiersin.orgnih.govnih.gov. In the context of cyclic peptides like this compound, cytochrome P450s can be involved in post-assembly line modifications such as oxidative cyclization or dimerization pnas.orgresearchgate.net. For instance, the dimerization of monomeric units to form the dimeric structure of this compound could potentially be catalyzed by a cytochrome P450 or a similar oxidative enzyme pnas.orgnih.gov. Studies on related dimeric peptides like himastatin (B1244360) have implicated cytochrome P450 enzymes in the final oxidative coupling step researchgate.netnih.govnih.gov.

Precursor Incorporation and Stereochemical Determinants in Biosynthesis

The biosynthesis of this compound involves the incorporation of specific amino acid precursors, including both proteinogenic and non-proteinogenic amino acids such as piperazic acid acs.orgresearchgate.net. The stereochemistry of the amino acid components in this compound, which are reported to be in alternating R and S configurations within each cyclohexapeptide domain, is crucial for its biological activity acs.org. The stereochemical outcome of amino acid incorporation and modification during NRPS biosynthesis is determined by specific enzymatic domains. For example, epimerization (E) domains within NRPS modules are responsible for converting L-amino acids to their D-isomers biorxiv.orgrsc.org. Knowledge of these stereospecific enzymatic domains, combined with structural analysis of the final product, helps in understanding the stereochemical determinants of this compound biosynthesis rsc.orgacs.org. Isotopic labeling of precursors and subsequent NMR analysis can be used to track the incorporation of specific building blocks into the final metabolite rsc.orgacs.org.

Strategies for Biosynthetic Engineering and Yield Optimization

Biosynthetic engineering offers a powerful approach to manipulate the production of natural products like this compound researchgate.net. Strategies for biosynthetic engineering and yield optimization in Streptomyces include:

Optimization of fermentation conditions: Modifying culture media and fermentation parameters can significantly impact the yield of secondary metabolites rsc.orgresearchgate.net.

Genetic manipulation of regulatory genes: Overexpressing positive regulators or deleting negative regulators within the BGC or elsewhere in the genome can enhance the expression of biosynthetic genes acs.orgresearchgate.net.

Increasing precursor availability: Engineering the host strain to increase the intracellular pools of the precursor molecules required for this compound biosynthesis can lead to higher production .

Heterologous expression: Transferring the entire this compound BGC into a more amenable or higher-producing host strain can be used to improve yield and facilitate genetic manipulation mdpi.comacs.orgcjnmcpu.com. Engineered Streptomyces strains have been developed as versatile hosts for heterologous expression of BGCs acs.org.

Module or domain swapping: Although challenging, modifying NRPS modules or domains can potentially lead to the production of structural analogs or improve catalytic efficiency biorxiv.org.

Successful biosynthetic engineering often requires a deep understanding of the biosynthetic pathway and its regulation researchgate.net.

Discovery of Novel this compound-like Compounds via Metabologenomics

Metabologenomics, an integrated approach combining metabolomics and genomics, is a powerful strategy for the discovery of novel natural products, including this compound-like compounds rsc.orgnih.govpnas.org. By analyzing the genomic potential (identifying BGCs) and correlating it with the metabolic output (analyzing produced compounds), researchers can target the discovery of molecules with specific structural features rsc.orgacs.org.

Targeted metabologenomic approaches can involve:

Genome mining for specific gene signatures: Searching genomes for genes encoding enzymes known to be involved in the biosynthesis of characteristic structural elements found in this compound, such as piperazic acid biosynthesis genes (e.g., ktzT) nih.govacs.org.

NMR-based metabolomics: Using NMR spectroscopy to profile the metabolites produced by different strains or under varying conditions, and correlating spectral data with genomic information rsc.orgacs.org.

Isotopic labeling: Feeding isotopically labeled precursors to cultures to track their incorporation into metabolites and facilitate the detection of novel compounds rsc.orgnih.govacs.org.

This integrated approach has led to the discovery of novel dimeric biaryl-cyclohexapeptides similar to this compound, such as petrichorins, from rare actinomycetes nih.govpnas.orgnsf.gov.

Preclinical Pharmacological Investigations and Therapeutic Potential

In Vitro Efficacy in Oncology Research Models

Chloptosin has demonstrated notable cytotoxic and apoptosis-inducing effects in various cancer cell lines, positioning it as a compound of interest for oncological applications. nih.govscilit.com

Dose-Response Characterization in Diverse Cancer Cell Lines

Initial screenings revealed that this compound induces apoptosis, a form of programmed cell death, even in apoptosis-resistant cancer cells. nih.gov A significant finding was its ability to trigger apoptosis in the human pancreatic adenocarcinoma cell line AsPC-1. nih.gov Further studies have shown that this compound exhibits significant cytotoxicity against a variety of cancer cell lines. scilit.com Research has also indicated that lenziamide A, a structurally related natural product, can inhibit STAT3 activation, induce G2/M cell cycle arrest, and promote apoptotic cell death in human colorectal cancer cells. researchgate.net

Interactive Table: In Vitro Anticancer Activity of this compound and Related Compounds

| Compound | Cell Line | Effect |

|---|---|---|

| This compound | AsPC-1 (Pancreatic) | Induces apoptosis nih.gov |

| This compound | Various cancer cell lines | Significant cytotoxicity scilit.com |

| Lenziamide A | Human colorectal cancer cells | Inhibits STAT3 activation, induces G2/M cell cycle arrest, promotes apoptosis researchgate.net |

Synergy and Combination Studies with Existing Therapeutic Agents

Research into the synergistic potential of this compound and related compounds is an emerging area. Studies on lenziamide A have shown that it can resensitize 5-fluorouracil (B62378) (5-FU) resistant colorectal cancer cells to the effects of 5-FU in in vitro cell cultures. researchgate.net This suggests that this compound and similar compounds could potentially be used in combination with existing chemotherapeutic agents to overcome drug resistance.

In Vitro Efficacy in Infectious Disease Models

Alongside its anticancer properties, this compound has demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net

Assessment against Drug-Resistant Bacterial Strains

This compound has shown strong antimicrobial activity against several drug-resistant bacterial strains. nih.govresearchgate.net Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported to be in the range of 0.5–2 µg/ml. researchgate.net The discovery of new analogs, chloptosins B and C, has further expanded the understanding of this compound class's antibacterial potential against these challenging pathogens. researchgate.net

Interactive Table: Antimicrobial Spectrum of Chloptosins

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| Chloptosins | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5–2 researchgate.net |

| Chloptosins | Vancomycin-resistant enterococci (VRE) | 0.5–2 researchgate.net |

Mechanisms of Enhanced Antimicrobial Activity

A key finding in the study of this compound's antimicrobial action is its synergistic activity when combined with other compounds. Checkerboard analysis has revealed that the antimicrobial activity of chloptosins is enhanced when used in combination with the co-producing compound L-156,602. researchgate.net This synergistic effect is particularly significant against MRSA. researchgate.net While the precise mechanism of this synergy is still under investigation, it is speculated that this compound may target the bacterial membrane, a mode of action suggested for the structurally related antibiotic himastatin (B1244360). nih.gov The structural rigidity of these molecules appears to be important for their antimicrobial activity. nih.gov

In Vivo Efficacy Studies in Preclinical Animal Models

While in vitro data for this compound is promising, information regarding its efficacy in in vivo animal models is more limited. However, related compounds have shown in vivo activity. For instance, lenziamide A demonstrated tumor growth suppression in a 5-FU-resistant tumor xenograft mouse model. researchgate.net Another related natural product, himastatin, has shown potent in vivo activity against B16 melanoma. sci-hub.se These findings in structurally similar compounds suggest that this compound may also possess in vivo efficacy, warranting further investigation in preclinical animal models for both its anticancer and antimicrobial properties. researchgate.netpharmaron.com

Evaluation in Murine Tumor Xenograft Models

This compound has demonstrated notable antitumor properties, primarily through the induction of apoptosis. capes.gov.br A key finding is its ability to trigger programmed cell death in the human pancreatic adenocarcinoma cell line AsPC-1, which is known for its resistance to apoptosis. capes.gov.brvdoc.pub This activity in apoptosis-resistant cells underscores its potential for treating refractory cancers. The compound's therapeutic potential has been explored in research settings that use murine tumor xenograft models. scilit.comnih.gov

In a typical murine xenograft study for a compound like this compound, human cancer cells, such as AsPC-1, are implanted subcutaneously into immunocompromised mice. mdpi.com The subsequent growth of these cells forms a tumor, and researchers then evaluate the compound's ability to inhibit or reduce tumor growth compared to a control group. While specific efficacy data from this compound studies in these models is not extensively detailed in the available literature, its inclusion in research programs utilizing such models confirms its evaluation as a potential anticancer agent in vivo. scilit.com

The in vitro findings that justify the evaluation of this compound in animal models are summarized below.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Observed Effect | Reference(s) |

|---|

Assessment in Animal Models of Bacterial Infection

This compound and its recently discovered analogues, this compound B and C, exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net This includes efficacy against clinically significant drug-resistant strains, highlighting its potential to address challenging infections. capes.gov.brresearchgate.net The compound's dimeric structure is essential for its antibacterial action; monomeric components of this compound show no activity. dokumen.pub

The spectrum of activity includes methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). capes.gov.brresearchgate.net Furthermore, studies have shown that the antimicrobial effects of chloptosins can be synergistically enhanced when combined with L-156,602, a co-producing compound from the same microorganism. researchgate.net

Table 2: In Vitro Antimicrobial Activity of Chloptosins

| Bacterial Group | Specific Strains | Minimum Inhibitory Concentrations (MICs) | Reference(s) |

|---|

Formulation Considerations for Preclinical Research

The progression of this compound through preclinical development necessitates careful consideration of its formulation. As a complex dimeric peptide natural product, it presents specific challenges and requirements. capes.gov.br

Supply and Synthesis: A consistent supply of the compound is critical for research. While initially isolated from Streptomyces, the successful total chemical synthesis of this compound has been achieved. capes.gov.brnih.gov This synthetic route provides a renewable source of the material, which is crucial for extensive preclinical testing. nih.gov

Solubility: The large, complex structure of this compound suggests it may have limited aqueous solubility. It has been handled in research using organic solvents like methanol (B129727) and DMSO. mdpi.com Developing a formulation for in vivo use would likely require excipients, co-solvents, or advanced drug delivery systems to achieve and maintain effective concentrations in biological fluids.

Stability: The dimeric structure is vital for bioactivity, so any formulation must preserve this quaternary structure and prevent dissociation into inactive monomers. dokumen.pub Encouragingly, a dried isolate of a related peptide proved to be stable for over a year when stored at -20 °C, indicating good potential for developing a stable pharmaceutical product. mdpi.com

Biomarkers for this compound Efficacy and Response in Preclinical Settings

To effectively evaluate this compound in preclinical models, specific biomarkers are needed to measure its biological activity and therapeutic response.

Oncology Biomarkers: Since this compound's primary anticancer mechanism is the induction of apoptosis, relevant biomarkers in tumor xenograft models would include established indicators of this process. capes.gov.br Analysis of tumor tissue post-treatment could involve measuring levels of cleaved caspase-3 and PARP cleavage. Histological methods like TUNEL staining would also serve to quantify apoptotic cells within the tumor. These markers would provide direct evidence of the drug's on-target effect in vivo.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| This compound B |

| This compound C |

Future Perspectives and Advanced Research Directions

Advancements in Asymmetric Total Synthesis for Scalable Production

A subsequent, more detailed synthesis was reported that involved 17 linear steps. nih.gov A notable feature of this route was the use of an organocatalytic tandem process to create the embedded piperazic acid components. nih.gov The crucial central biaryl bond was constructed via a Stille coupling of two sterically hindered ortho-chloropyrroloindole fragments. nih.gov While successful in confirming the structure and providing material for initial studies, these routes are not yet amenable to large-scale production, a necessary step for clinical development. cam.ac.uk

| Synthetic Strategy | Key Reactions | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |

| Bidirectional Total Synthesis | Pd-catalyzed tryptophan synthesis, Diastereoselective selenocyclization | 16 | 3% | nih.govresearchgate.net |

| Linear Total Synthesis | Organocatalytic tandem process, Stille coupling | 17 | Not specified | nih.govcam.ac.uk |

Development of Advanced Chemical Biology Probes Based on this compound

Chemical probes are essential tools for dissecting complex biological processes. mskcc.orgmatthewslab.org These molecules, often derived from bioactive compounds like this compound, are modified to include reporter tags such as fluorescent dyes or biotin. mskcc.org The development of this compound-based probes would be a significant step toward understanding its precise mechanism of action. nih.gov

Creating these probes involves strategically modifying the this compound structure without abolishing its biological activity. nih.gov A key goal would be to introduce a functional handle at a position that does not interfere with target binding, allowing for the attachment of various tags. mskcc.orgnih.gov For example, fluorescently tagged this compound could be used in microscopy and flow cytometry to visualize its uptake and localization within cells. mskcc.org Biotinylated versions would enable affinity purification of its cellular binding partners, leading to the identification of its direct molecular targets. mskcc.org The Chemical Probes Portal provides expert guidance on the design and application of such tools, aiming to enhance the quality of biomedical research. chemicalprobes.org

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper insight into this compound's biological effects, researchers can leverage a suite of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. axcelead-us.comnih.gov These high-throughput methods provide a global snapshot of cellular changes in response to a compound, moving beyond a single target to a systems-level understanding. nih.gov

Transcriptomics (RNA-seq) can reveal how this compound alters gene expression patterns in cancer cells or bacteria. researchgate.net

Proteomics can identify changes in protein abundance and post-translational modifications, offering clues about the pathways being perturbed. ufz.de

Metabolomics analyzes the complete set of metabolites, providing a functional readout of the cellular state and a direct link to phenotype. doaj.orgresearchgate.net

Integrating these multi-omics datasets can help construct a comprehensive model of this compound's mechanism of action, identify biomarkers of response or resistance, and uncover potential off-target effects. axcelead-us.comufz.de For instance, a "metabologenomic" approach, which links metabolomics data to genomic information, has already been used to discover petrichorin B, a symmetric homodimer structurally similar to this compound, from rare actinomycetes. pnas.org This demonstrates the power of omics in exploring the chemical space around known natural products.

Exploration of this compound's Potential Beyond Oncology and Antimicrobial Applications

While this compound's primary reported activities are in oncology and microbiology, its complex structure suggests the potential for other therapeutic applications. acs.orgthieme-connect.de Many natural product scaffolds are known to possess a wide range of biological activities. For example, various chromone (B188151) derivatives, which share some structural similarities with parts of the this compound framework, have been reported to exhibit antiviral, antithrombotic, and anti-inflammatory properties. beilstein-journals.org

Furthermore, related natural products like the benzastatins have shown antiviral activity. epdf.pub Exploring the activity of this compound and its synthetic analogs against a broader panel of biological targets could uncover novel therapeutic opportunities. This expansion of screening efforts is a common strategy in natural product drug discovery to maximize the value derived from a unique chemical scaffold.

Strategies for Overcoming Resistance and Enhancing Potency of this compound Analogs

The development of drug resistance is a major challenge in both cancer chemotherapy and infectious disease treatment. researchgate.net Understanding and overcoming potential resistance mechanisms to this compound is crucial for its long-term viability as a therapeutic lead. Research into the related antibiotic himastatin (B1244360) has suggested that resistance in the producing organism may involve enzymatic degradation and efflux pumps. nih.gov

A promising strategy to enhance potency and combat resistance involves the use of combination therapies. Recently, two new analogs, Chloptosins B and C, were discovered. researchgate.net These compounds demonstrated synergistic antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) when used in combination with another co-producing compound, L-156,602. researchgate.net This suggests that exploring combinations of this compound analogs or using them with other agents could be a fruitful approach. Furthermore, the synthesis of novel analogs with modified structures could lead to compounds that are less susceptible to resistance mechanisms or that have enhanced intrinsic potency.

| Compound | Activity | Significance | Reference |

| This compound B | Antimicrobial (Gram-positive bacteria) | Synergistic activity with L-156,602 against MRSA | researchgate.net |

| This compound C | Antimicrobial (Gram-positive bacteria) | Synergistic activity with L-156,602 against MRSA | researchgate.net |

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the analysis of complex biological and chemical data. nih.govmdpi.commdpi.com These computational tools can be applied to this compound research in several ways. nih.govdrugdiscoverychemistry.com ML models can be trained on data from this compound analogs to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

AI can also be used to analyze multi-omics data to identify novel drug-target interactions and elucidate complex mechanisms of action. mdpi.com For natural products, AI algorithms can help identify novel bioactive compounds from genomic and metabolomic data, a process that has traditionally been slow and laborious. mdpi.comresearchgate.net While specific applications to this compound are yet to be published, the integration of AI and ML offers a powerful approach to expedite nearly every aspect of its research and development pipeline. mdpi.com

Collaborative Research Endeavors in Natural Product Drug Discovery

The complexity and interdisciplinary nature of natural product research increasingly demand collaborative efforts. ucl.ac.ukfrontiersin.org Partnerships between academic institutions, industry, and government agencies can pool resources and expertise to tackle the significant challenges in this field. globalhealthprogress.org Initiatives like the Novartis-BIOTEC partnership focus on screening microbial natural products for new medicines and include capacity-building through scientist exchange programs. globalhealthprogress.org

The development of open-source, collaborative databases such as NaturAr, which catalogues natural products from Argentina's biodiversity, facilitates broader access to information and encourages community contributions. chemrxiv.org Similarly, expert-driven resources like the Chemical Probes Portal rely on community collaboration to review and validate research tools. chemicalprobes.org For a compound like this compound, future progress will likely be accelerated by such collaborative models, which bring together synthetic chemists, biologists, data scientists, and pharmacologists to advance its journey toward clinical application. ucl.ac.ukmedinadiscovery.com

Q & A

Q. What are the established synthetic routes for synthesizing Chloptosin’s central amino acid derivatives, and what key reaction conditions govern their success?

The synthesis of this compound derivatives involves multi-step protocols, including halogenation, coupling, and protection/deprotection strategies. For example, compound 8 (2,2'-dichloro-5,5'-diiodobiphenyl-4,4'-diamine) is synthesized via iodination in methanol with H₂O₂, followed by purification via silica gel chromatography . Similarly, compound 7 is prepared using Pd(OAc)₂ catalysis in acetonitrile/water under reflux, with tetrabutylammonium chloride as a phase-transfer agent . Key conditions include solvent selection (e.g., MeOH for iodination), temperature control (reflux for coupling), and purification methods (chromatography, recrystallization).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound-related intermediates, and how are data interpreted?

- NMR Spectroscopy : Used to confirm structural motifs. For instance, compound 17 exhibits distinct ^1H NMR signals at δ 4.22–4.11 ppm (methylene protons) and ^13C NMR peaks at δ 170.6 ppm (ester carbonyls) .

- Mass Spectrometry : ESI-MS and HRMS validate molecular weights. Compound 6 shows [M+H]⁺ at m/z 931, while 15 displays [M+Na]⁺ at m/z 949 .

- Chromatography : Silica gel chromatography resolves diastereomers (e.g., compound 7 with 85% yield after purification) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for sterically hindered intermediates in this compound synthesis?

Yield optimization requires:

- Solvent Polarity Adjustment : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalyst Screening : Pd(OAc)₂ improves coupling efficiency in biphenyl systems .

- Temperature Gradients : Controlled heating (e.g., 40°C for iodination) minimizes side reactions .

- Protecting Group Strategy : tert-butyl esters in compound 7 prevent undesired cyclization .

Q. How should researchers resolve contradictions in spectral data (e.g., missing NMR peaks) for this compound analogs?

Contradictions arise from dynamic effects (e.g., tautomerism) or low signal-to-noise ratios. Mitigation strategies include:

Q. What mechanistic insights guide the stereochemical control in this compound’s bicyclic core assembly?

Stereoselectivity is achieved via:

- Chiral Auxiliaries : (4S,4'S)-configured tert-butyl esters in compound 7 enforce axial chirality .

- Ring-Closing Metathesis : Pd-catalyzed coupling in compound 13 ensures trans-annular stereochemistry .

- Computational Modeling : DFT studies predict transition-state energies for disfavored rotamers .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound analog purification?

Reproducible purification requires:

Q. How can researchers validate the biological relevance of this compound derivatives without commercial assay kits?

In-house assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.